molecular formula C16H19N3OS B2690688 4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide CAS No. 1286709-39-4

4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide

Cat. No.: B2690688
CAS No.: 1286709-39-4
M. Wt: 301.41
InChI Key: OCLLWUMORWVSQA-UHFFFAOYSA-N
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Description

The compound “4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide” is a complex organic molecule that contains an isothiazole ring, which is a type of heterocycle . The “4-amino” and “5-carboxamide” groups are functional groups attached to the isothiazole ring. The “N-cyclopentyl” and “3-(p-tolyl)” groups are substituents on the isothiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isothiazole ring, a five-membered ring with nitrogen and sulfur atoms, is a key structural feature .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups attached to the isothiazole ring. For example, the amino group might participate in acid-base reactions, while the carboxamide group could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents .

Scientific Research Applications

Multicomponent Reactions and Synthesis of Heterocyclic Compounds

  • Multicomponent Reactions : Aminoazoles have been studied as amine components in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions, revealing novel features and applications in the synthesis of heterocycles (Murlykina et al., 2017).
  • Synthesis of Heterocycles : Research has focused on the synthesis of diverse heterocyclic structures using aminoazoles, demonstrating their utility in creating biologically active compounds and peptidomimetics (Ferrini et al., 2015).

Potential Biological Activities

  • Antibacterial Activity : Some aminoazoles have shown weak antimicrobial effects, with a notable increase in biomass of Gram-positive strains, indicating potential applications in addressing bacterial growth (Murlykina et al., 2017).
  • Antiviral Activity : Certain thiazole C-nucleosides, similar in structure to the compound of interest, have been evaluated for antiviral activity, showing potential as inhibitors of purine nucleotide biosynthesis and against various viruses (Srivastava et al., 1977).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some isothiazole derivatives have shown anticancer activity, potentially due to their ability to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and potential biological effects. Some isothiazole derivatives have been associated with health risks .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, given the biological activity of some isothiazole derivatives, this compound could be investigated for potential medicinal uses .

Properties

IUPAC Name

4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-10-6-8-11(9-7-10)14-13(17)15(21-19-14)16(20)18-12-4-2-3-5-12/h6-9,12H,2-5,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLLWUMORWVSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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